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Compound of Interest

Compound Name: 3-Hydroxy-4-methylbenzonitrile

Cat. No.: B1318791

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methylbenzonitrile, with the CAS number 3816-66-8, is a substituted aromatic
nitrile.[1] Its structure, featuring a nitrile and a hydroxyl group on a toluene framework, makes it
a potentially interesting building block in medicinal chemistry and materials science. The nitrile
group can undergo various chemical transformations, while the phenolic hydroxyl group can be
a key site for biological interactions or further functionalization. This guide provides a
comprehensive overview of the known physicochemical properties of 3-Hydroxy-4-
methylbenzonitrile. Due to the limited availability of published experimental data, a plausible
synthetic route and standard characterization protocols are proposed to facilitate further
research on this compound.

Physicochemical Properties

The known physical and chemical properties of 3-Hydroxy-4-methylbenzonitrile are
summarized in the table below. This data has been aggregated from various chemical
databases and supplier information.
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Property Value Source

Molecular Formula CsH7NO PubChem[1]
Molecular Weight 133.15 g/mol PubChem[1]
IUPAC Name 3-hydroxy-4-methylbenzonitrile  PubChem[1]

5-Cyano-2-methylphenol, 4-
Synonyms . PubChem[1]
Methyl-3-hydroxybenzonitrile

CAS Number 3816-66-8 PubChem[1]
Appearance Solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported
pKa Not reported

Proposed Synthesis: Sandmeyer Reaction

A direct, published experimental protocol for the synthesis of 3-Hydroxy-4-methylbenzonitrile
is not readily available in the scientific literature. However, a plausible and well-established
method for its synthesis is the Sandmeyer reaction, starting from the commercially available
precursor, 3-amino-4-methylphenol. This reaction involves two main steps: diazotization of the
primary aromatic amine, followed by cyanation.

3.1. Proposed Experimental Protocol
Step 1: Diazotization of 3-amino-4-methylphenol

 In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and
a dropping funnel, dissolve 3-amino-4-methylphenol in an aqueous solution of a non-
nucleophilic acid (e.g., 2 M HCI or H2S0Oa).

e Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
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e Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO:2) dropwise, ensuring the
temperature of the reaction mixture does not exceed 5 °C. The addition of sodium nitrite will
form the diazonium salt.

o Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to
ensure full conversion to the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

» In a separate flask, prepare a solution of copper(l) cyanide (CuCN) in an aqueous solution of
sodium cyanide (NaCN) or potassium cyanide (KCN). This will form the soluble
dicyanocuprate(l) complex, [Cu(CN)z] .

o Cool the copper cyanide solution to 0-5 °C.

e Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide
solution with vigorous stirring. Nitrogen gas will be evolved.

» After the addition is complete, allow the reaction mixture to slowly warm to room temperature
and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the completion of the
reaction.

o Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification

» Acidify the reaction mixture with a suitable acid (e.g., HCI) to decompose any unreacted
cyanide salts (perform this step in a well-ventilated fume hood).

o Extract the product into an organic solvent such as ethyl acetate or diethyl ether.
e Wash the combined organic layers with water and then with brine.
e Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

« Filter off the drying agent and remove the solvent under reduced pressure using a rotary
evaporator.
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e The crude product can be purified by column chromatography on silica gel using a suitable
eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an

appropriate solvent.

3.2. Experimental Workflow Diagram

Click to download full resolution via product page
Caption: Proposed workflow for the synthesis of 3-Hydroxy-4-methylbenzonitrile.

Analytical Characterization
The synthesized 3-Hydroxy-4-methylbenzonitrile should be characterized using standard
analytical techniques to confirm its identity and purity.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will
likely appear as a set of multiplets in the aromatic region ( 6.5-7.5 ppm). The methyl group
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should appear as a singlet around & 2.0-2.5 ppm. The hydroxyl proton will be a broad singlet,
and its chemical shift will be concentration-dependent.

e 13C NMR: The carbon NMR spectrum should show eight distinct signals corresponding to the
eight carbon atoms in the molecule. The nitrile carbon will be in the range of & 115-125 ppm.
The aromatic carbons will appear between & 110-160 ppm, with the carbon attached to the
hydroxyl group being the most downfield in this region. The methyl carbon will be a signal at
approximately & 15-25 ppm.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected
vibrational frequencies include:

A broad O-H stretch from the phenolic hydroxyl group around 3200-3600 cm~1.

A sharp C=N stretch from the nitrile group around 2220-2260 cm™2.

C-H stretches from the aromatic ring and the methyl group around 2850-3100 cm™1.

C=C stretches from the aromatic ring in the 1450-1600 cm~1 region.
4.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For 3-Hydroxy-4-
methylbenzonitrile (CsH7NO), the expected exact mass of the molecular ion [M]* is
approximately 133.05 g/mol .[1] High-resolution mass spectrometry (HRMS) can be used to
confirm the elemental composition.

Biological Activity and Signaling Pathways

As of the date of this guide, a thorough search of scientific literature and biological activity
databases (including PubChem BioAssay and ChEMBL) did not yield any specific data on the
biological activity, mechanism of action, or involvement in any signaling pathways for 3-
Hydroxy-4-methylbenzonitrile. Therefore, a diagram for a signaling pathway cannot be
provided. The compound's structural similarity to other substituted benzonitriles and phenols
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suggests potential for biological activity, and it could be a candidate for screening in various
biological assays.

Safety Information

Based on GHS classification data, 3-Hydroxy-4-methylbenzonitrile is considered hazardous.
[1] The following hazard statements apply:

e H302: Harmful if swallowed.

e H312: Harmful in contact with skin.

e H315: Causes skin irritation.

e H319: Causes serious eye irritation.

e H332: Harmful if inhaled.

o H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn when handling this compound. All work should be conducted in a well-
ventilated fume hood.

Conclusion

3-Hydroxy-4-methylbenzonitrile is a chemical compound with potential applications in
synthetic chemistry. This guide has summarized its known physicochemical properties and
provided a plausible, detailed protocol for its synthesis and characterization. The lack of data
on its biological activity presents an opportunity for future research to explore its potential as a
bioactive molecule. Researchers and drug development professionals are encouraged to use
this guide as a starting point for their investigations into this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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